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molecular formula C12H16BClO3 B1425435 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1151564-17-8

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1425435
M. Wt: 254.52 g/mol
InChI Key: DUONOXUXQGHBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382214B2

Procedure details

To a stirred solution of 2-chloro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol (830 g, 3.26 mol) in dry DMF (4.15 L) was added potassium carbonate (1126.4 g, 8.15 mol) under an inert atmosphere. Me2SO4 (402 mL, 4.24 mol) was added slowly to control the resulting exotherm (addition over 30 minutes gave a temperature rise from 28° C. to 55° C.) and after complete addition the reaction was stirred for 10 minutes. The reaction mixture was added to stirring HCl (5.98 L, 2 N, aq.) very slowly to control effervescence and the resulting precipitate stirred for 2 hours. The solids were filtered and washed with water (1 L) and dried in a vacuum oven over drying agent for 4 days to give 2-(2-chloro-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane 7a as a white powder (746.7 g, 2.78 mol, 85%).
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
1126.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.15 L
Type
solvent
Reaction Step One
Quantity
402 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.98 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([B:8]2[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]2)=[CH:6][CH:5]=[CH:4][C:3]=1[OH:17].[C:18](=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O.Cl>CN(C=O)C>[Cl:1][C:2]1[C:3]([O:17][CH3:18])=[CH:4][CH:5]=[CH:6][C:7]=1[B:8]1[O:12][C:11]([CH3:13])([CH3:14])[C:10]([CH3:16])([CH3:15])[O:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
830 g
Type
reactant
Smiles
ClC1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)O
Name
Quantity
1126.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.15 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
402 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
5.98 L
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
gave a temperature rise from 28° C. to 55° C.) and
ADDITION
Type
ADDITION
Details
after complete addition the reaction
ADDITION
Type
ADDITION
Details
The reaction mixture was added
STIRRING
Type
STIRRING
Details
the resulting precipitate stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water (1 L)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
CUSTOM
Type
CUSTOM
Details
over drying agent for 4 days
Duration
4 d

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1OC)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.78 mol
AMOUNT: MASS 746.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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